4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an adamantane moiety, a piperidine ring, and a pyridinone core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, under basic conditions.
Coupling Reactions: The adamantane derivative is then coupled with the piperidine ring through a nucleophilic substitution reaction, forming the intermediate compound.
Pyridinone Core Formation: The final step involves the formation of the pyridinone core through a condensation reaction between the intermediate compound and a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the piperidine and pyridinone rings contribute to its biological activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one: This compound is unique due to its specific combination of functional groups and structural features.
Adamantane Derivatives: Compounds containing the adamantane moiety, such as amantadine and rimantadine, are known for their antiviral properties.
Piperidine Derivatives: Compounds like piperidine and its derivatives are widely used in medicinal chemistry for their pharmacological activities.
Pyridinone Derivatives: Pyridinone-containing compounds, such as pirfenidone, are known for their anti-inflammatory and antifibrotic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of an adamantane moiety, a piperidine ring, and a pyridinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-16-7-21(11-22(27)25(16)2)29-20-3-5-26(6-4-20)23(28)15-24-12-17-8-18(13-24)10-19(9-17)14-24/h7,11,17-20H,3-6,8-10,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBVRDXOLMNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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